![molecular formula C18H11ClN2S2 B2392937 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-49-7](/img/structure/B2392937.png)
2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole
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Description
2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole, abbreviated as 2-(2-(4-ClPS)-3-Pyr)-BT, is a heterocyclic compound with a benzothiazole ring system. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 145-147°C. 2-(2-(4-ClPS)-3-Pyr)-BT has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Antiviral Activity
Compounds similar to “2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole” have been synthesized and tested for their antiviral activity . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were found to possess certain anti-tobacco mosaic virus activity .
Antibacterial Potential
Derivatives containing the 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide moiety, which is structurally similar to the compound , have been synthesized and evaluated for their antibacterial potentials. The study showed that these compounds are moderate inhibitors of various bacterial strains.
Anti-Enzymatic Potential
The same derivatives mentioned above have also been evaluated for their anti-enzymatic potential. They showed moderate inhibition against the lipoxygenase enzyme, which plays a key role in the metabolism of fatty acids and the development of inflammatory responses.
Antifolate and Antitumor Activities
Certain analogues of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide have been synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. These compounds showed significant inhibition of human dihydrofolate reductase and were effective against various tumor cells in culture.
Crystal Structure Analysis
Studies on the crystal structures of similar compounds have provided insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIALOWUFYXVSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole |
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